Cas no 16832-24-9 ((S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid)

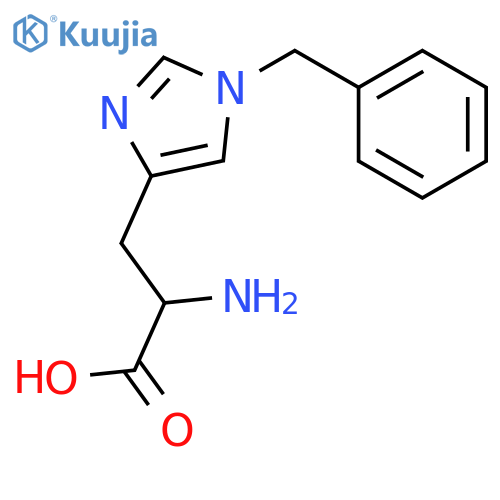

16832-24-9 structure

商品名:(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid

- 2-amino-3-(1-benzylimidazol-4-yl)propanoic acid

- L-Histidine,1-(phenylmethyl)-

- N-BENZYL-L-HISTIDINE

- Nim-Benzyl-L-histidine

- 1-benzyl-histidine

- 1-benzyl-L-histidine

- AC1L7PPL

- CHEMBL431929

- FT-0638570

- im-Benzyl-L-histidine

- NSC231954

- SureCN289025

- H-HIS(BZL)-OH

- L-His(Bzl)-OH

- HISTIDINE(BZL)-OH

- N-IM-BENZYL-L-HISTIDINE

- 2-amino-3-[1-(phenylmethyl)imidazol-4-yl]propanoic acid

- 1-Benzylhistidin

- EN300-6747953

- (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoicacid

- BDBM50463190

- L-Histidine, 1-(phenylmethyl)-

- (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid

- 16832-24-9

- 26086-41-9

- H-His-(Bzl)-OH

- AS-60409

- (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid

- 31534-22-2

- DTXSID30185435

- n<Font face='symbol'>t</font>-benzyl-l-histidine

- D96883

- MFCD00038630

- NMXSWQMJOZUQKY-LBPRGKRZSA-N

- CHEMBL4240267

- AKOS016010221

- CS-0269958

- J-010447

- SCHEMBL41832

- NSC 231954

- Nim-Benzyl-L-histidine≥ 98% (TLC)

- histidine, 1-benzyl-

- DTXCID40107926

- (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid

-

- MDL: MFCD00038630

- インチ: InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18)/t12-/m0/s1

- InChIKey: NMXSWQMJOZUQKY-LBPRGKRZSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2C=C(C[C@@H](C(=O)O)N)N=C2

計算された属性

- せいみつぶんしりょう: 245.11655

- どういたいしつりょう: 245.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.7

- トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

- 密度みつど: 1.27

- ゆうかいてん: 248-249 ºC

- PSA: 85.59

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB509757-5 g |

N-Im-benzyl-L-histidine (H-L-His(1-Bzl)-OH); . |

16832-24-9 | 5g |

€201.70 | 2023-01-19 | ||

| eNovation Chemicals LLC | Y1007257-10G |

(2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid |

16832-24-9 | 97% | 10g |

$340 | 2024-07-21 | |

| abcr | AB509757-5g |

N-Im-benzyl-L-histidine, 95%; . |

16832-24-9 | 95% | 5g |

€195.90 | 2024-08-02 | |

| TRC | H456323-100mg |

H-His(Bzl)-OH |

16832-24-9 | 100mg |

$64.00 | 2023-05-18 | ||

| Alichem | A069004331-10g |

(S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid |

16832-24-9 | 95% | 10g |

$251.32 | 2022-04-02 | |

| eNovation Chemicals LLC | D768472-2g |

L-Histidine, 1-(phenylmethyl)- |

16832-24-9 | 95% | 2g |

$235 | 2023-05-18 | |

| eNovation Chemicals LLC | D768472-25g |

L-Histidine, 1-(phenylmethyl)- |

16832-24-9 | 95% | 25g |

$1015 | 2023-05-18 | |

| Enamine | EN300-6747953-2.5g |

(2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid |

16832-24-9 | 2.5g |

$1428.0 | 2023-05-30 | ||

| TRC | H456323-1g |

H-His(Bzl)-OH |

16832-24-9 | 1g |

$167.00 | 2023-05-18 | ||

| A2B Chem LLC | AA90543-1g |

H-His(Bzl)-OH |

16832-24-9 | ≥ 99% (HPLC) | 1g |

$48.00 | 2024-04-20 |

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

16832-24-9 ((S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid) 関連製品

- 199119-46-5(Nim-Trityl-D-histidine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16832-24-9)H-His(Bzl)-OH

清らかである:99%

はかる:100g

価格 ($):1527.0